N-Cyclopropyl-2-(6-fluoro-9H-1,3,4,9-tetraaza-fluoren-2-ylsulfanyl)-acetamide

Description

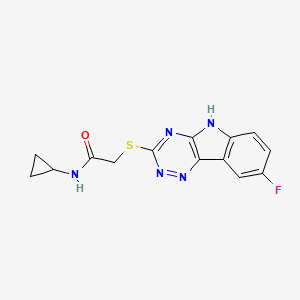

N-Cyclopropyl-2-(6-fluoro-9H-1,3,4,9-tetraaza-fluoren-2-ylsulfanyl)-acetamide is a heterocyclic acetamide derivative characterized by a cyclopropyl group and a tetraaza-fluorenylsulfanyl moiety. The tetraaza-fluorenyl core introduces multiple nitrogen atoms, which may enhance hydrogen-bonding interactions and solubility, while the cyclopropyl substituent likely contributes to metabolic stability and lipophilicity. The 6-fluoro substitution on the tetraaza-fluorenyl system could modulate electronic properties and binding affinity in biological systems. This compound’s structural complexity distinguishes it from simpler acetamide derivatives, positioning it as a candidate for pharmaceutical or material science applications .

Properties

CAS No. |

603947-98-4 |

|---|---|

Molecular Formula |

C14H12FN5OS |

Molecular Weight |

317.34 g/mol |

IUPAC Name |

N-cyclopropyl-2-[(8-fluoro-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide |

InChI |

InChI=1S/C14H12FN5OS/c15-7-1-4-10-9(5-7)12-13(17-10)18-14(20-19-12)22-6-11(21)16-8-2-3-8/h1,4-5,8H,2-3,6H2,(H,16,21)(H,17,18,20) |

InChI Key |

KMEYXWYWWATMAI-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1NC(=O)CSC2=NC3=C(C4=C(N3)C=CC(=C4)F)N=N2 |

solubility |

0.4 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Biological Activity

N-Cyclopropyl-2-(6-fluoro-9H-1,3,4,9-tetraaza-fluoren-2-ylsulfanyl)-acetamide (CAS No. 603947-98-4) is a compound of interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C14H12FN5OS |

| Molecular Weight | 305.33 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. This compound may exhibit activity through the inhibition of specific enzymes or modulation of receptor functions. The detailed pathways remain to be fully elucidated and require further investigation.

Antimicrobial Activity

Research indicates that compounds similar to N-Cyclopropyl derivatives have shown promising antimicrobial properties. For instance, studies on related tetraaza compounds have demonstrated significant inhibitory effects against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for these compounds often indicate their potency in inhibiting bacterial growth.

Case Studies

- Study on Tetraaza Derivatives : A study published in Journal of Medicinal Chemistry reported that tetraaza derivatives exhibited broad-spectrum antimicrobial activity. The study highlighted that modifications in the chemical structure significantly influenced the biological activity of these compounds .

- Fluorinated Compounds : Research has shown that fluorinated compounds often enhance biological activity due to increased lipophilicity and metabolic stability. The presence of a fluorine atom in N-Cyclopropyl-2-(6-fluoro...) may contribute to its enhanced interactions with biological targets.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of N-Cyclopropyl derivatives:

- Synthesis : The compound can be synthesized through various organic reactions involving cyclopropyl amines and tetraaza fluorenes. These synthetic routes are essential for producing derivatives with optimized biological properties.

- Biological Evaluation : Preliminary evaluations indicate that N-Cyclopropyl-2-(6-fluoro...) exhibits moderate cytotoxicity against cancer cell lines, suggesting potential as an anticancer agent. Further testing is necessary to establish its efficacy and safety profile.

Comparison with Similar Compounds

Key Compounds Analyzed:

N-Cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide ()

N-Cyclopropyl-2-[(11-methyl-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetamide ()

Simpler Acetamide Derivatives (e.g., 2-Acetamidofluorene, CAS 53-96-3; )

Table 1: Comparative Analysis of Structural Features and Properties

Key Observations and Implications

Heterocyclic Core Complexity: The target compound’s tetraaza-fluorenyl core (four nitrogen atoms) contrasts with the thia-diaza-tricyclic system in ’s compound (two nitrogens, one sulfur) and the monocyclic fluorene in simpler analogs (). Increased nitrogen content may improve solubility and bioactivity through hydrogen bonding .

Substituent Effects :

- Cyclopropyl vs. Cyclohexyl : The cyclopropyl group in the target compound and ’s analog likely enhances metabolic stability compared to the cyclohexyl group in ’s compound, as smaller rings resist oxidative degradation .

- Fluorine Positioning : The 6-fluoro substitution on the tetraaza-fluorenyl system (target) vs. the 4-fluorophenyl group () may influence electronic effects and target binding. Fluorine’s electronegativity could enhance dipole interactions in the target compound .

Synthesis and Yield :

- ’s compound achieved an 81% yield via a multicomponent reaction, suggesting that similar methodologies (e.g., Ugi or Passerini reactions) could optimize the target compound’s synthesis .

Simpler analogs like 2-Acetamidofluorene () lack complex heterocycles, likely resulting in lower bioactivity or specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.